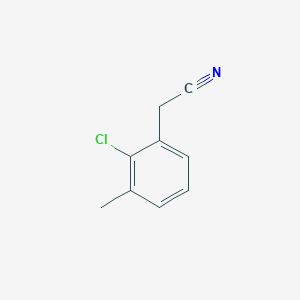

2-(2-Chloro-3-methylphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-chloro-3-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHAQCHUICRIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Chloro-3-methylphenyl)acetonitrile CAS 200214-73-9 properties

An In-depth Technical Guide to 2-(2-Chloro-3-methylphenyl)acetonitrile (CAS 200214-73-9)

Introduction

2-(2-Chloro-3-methylphenyl)acetonitrile, identified by CAS Number 200214-73-9, is a substituted aromatic nitrile that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chlorinated and methylated phenyl ring attached to an acetonitrile moiety, provides multiple reaction sites, making it a versatile building block for more complex molecules. Phenylacetonitrile derivatives are crucial in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs), particularly those containing nitrogen heterocycles or other functional groups derived from the nitrile.[1][2] This guide provides a comprehensive overview of its properties, a detailed synthetic protocol, analytical characterization methods, key chemical reactions, and essential safety information for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of 2-(2-Chloro-3-methylphenyl)acetonitrile are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 200214-73-9 | [3][4] |

| Molecular Formula | C₉H₈ClN | [4][5] |

| Molecular Weight | 165.62 g/mol | [4] |

| Boiling Point | 270.8 ± 25.0 °C (Predicted) | [3] |

| Density | 1.151 ± 0.06 g/cm³ (Predicted) | [4] |

| Physical Form | Powder | |

| InChI Key | MFHAQCHUICRIFD-UHFFFAOYSA-N |

Synthesis and Purification

While specific literature on the synthesis of 2-(2-Chloro-3-methylphenyl)acetonitrile is not widely published, a robust and logical synthetic route can be designed based on well-established organic chemistry principles, particularly the cyanation of benzylic halides. The proposed pathway begins with the commercially available 2-chloro-3-methyltoluene.

Proposed Synthetic Pathway

The synthesis involves two primary steps:

-

Radical Bromination: The methyl group of 2-chloro-3-methyltoluene is converted to a bromomethyl group using a radical initiator.

-

Nucleophilic Substitution (Cyanation): The resulting 2-chloro-3-methylbenzyl bromide is reacted with a cyanide salt to introduce the nitrile group. This is a classic Sₙ2 reaction.

Detailed Experimental Protocol

Materials:

-

2-Chloro-3-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium cyanide (NaCN), finely powdered

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 2-Chloro-3-methylbenzyl bromide

-

Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-chloro-3-methyltoluene (1.0 eq) and anhydrous carbon tetrachloride.

-

Initiation: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. Causality: AIBN acts as a radical initiator upon thermal decomposition, which is necessary to start the chain reaction for benzylic bromination. NBS is used as the bromine source as it allows for a controlled, low concentration of Br₂.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude benzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(2-Chloro-3-methylphenyl)acetonitrile

-

Setup: In a separate dry flask under a nitrogen atmosphere, dissolve the crude 2-chloro-3-methylbenzyl bromide (1.0 eq) in anhydrous DMSO.

-

Cyanation: Add finely powdered sodium cyanide (NaCN, 1.2 eq) portion-wise. Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation (Na⁺) but not the nucleophile (CN⁻), increasing the nucleophile's reactivity.[6] An excess of NaCN ensures the reaction goes to completion.

-

Reaction: Heat the mixture to 60-70°C and stir vigorously for several hours. Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture and pour it into a separatory funnel containing cold water and diethyl ether.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(2-Chloro-3-methylphenyl)acetonitrile.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, the expected data based on its structure are as follows:

| Technique | Expected Characteristics |

| ¹H NMR | ~7.2-7.4 ppm: Aromatic protons (3H, multiplet).~3.8 ppm: Methylene protons (-CH₂CN, 2H, singlet).~2.4 ppm: Methyl protons (-CH₃, 3H, singlet). |

| ¹³C NMR | ~137-138 ppm: Quaternary aromatic carbon attached to Cl.~135-136 ppm: Quaternary aromatic carbon attached to CH₃.~125-132 ppm: Aromatic CH carbons.~130-131 ppm: Quaternary aromatic carbon attached to CH₂CN.~117-118 ppm: Nitrile carbon (-CN).[7]~22-24 ppm: Methylene carbon (-CH₂CN).~19-21 ppm: Methyl carbon (-CH₃). |

| IR (Infrared) | ~2250 cm⁻¹: Sharp, medium intensity peak for the C≡N stretch.~3050-3100 cm⁻¹: Aromatic C-H stretch.~2850-2960 cm⁻¹: Aliphatic C-H stretch.~1450-1600 cm⁻¹: Aromatic C=C ring stretches.~700-800 cm⁻¹: C-Cl stretch. |

| MS (Mass Spec) | m/z ~165/167: Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates.

Protocol: Reverse-Phase HPLC Method

-

System: An HPLC system with a UV detector.[8]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water. Acetonitrile is a preferred solvent due to its low viscosity and UV cutoff.[8][9]

-

Solvent A: Water (HPLC grade)

-

Solvent B: Acetonitrile (HPLC grade)

-

-

Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase (e.g., 50:50 acetonitrile/water).

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Chemical Reactivity and Synthetic Applications

The utility of 2-(2-Chloro-3-methylphenyl)acetonitrile as a synthetic intermediate stems from the reactivity of its nitrile group and the adjacent methylene protons.

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(2-chloro-3-methylphenyl)acetic acid. This acid is a precursor for synthesizing esters, amides, and other derivatives.

-

Reduction of the Nitrile: The nitrile can be reduced to a primary amine, 2-(2-chloro-3-methylphenyl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel). These amines are fundamental building blocks for many pharmaceutical agents.

-

Reactivity of the α-Methylene Group: The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a strong base (e.g., NaH, LDA). The resulting carbanion is a potent nucleophile that can react with various electrophiles (like alkyl halides), allowing for the construction of more complex carbon skeletons.

These transformations highlight the compound's role as a versatile intermediate, enabling the introduction of key pharmacophores into a molecular scaffold.[2][10]

Safety and Handling

GHS Hazard Information (Anticipated):

-

Pictograms: GHS07 (Exclamation mark), GHS06 (Skull and crossbones - potentially).

-

Signal Word: Warning or Danger.

-

Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[11]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[11]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. This material may need to be incinerated in a licensed facility.[14]

References

- 200214-73-9 | CAS DataBase - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGthNRye9l6k4WvxGmNbh1BaIDPTzuwcT3Gjaj3AUn9CfAffxwg-4b1uSxsmEjoneCqy5N7POcdTJZ1jpiU9bN3zED3Gvo_oY-XrYQKjkN_0RRTr_XN4nR_57G3Gj1jLylq5B1QdHIZer6Y]

- 2-(2-Chloro-3-methylphenyl)acetonitrile - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXf_gG1sPGSrJ8Dz-zr5WQuUVW5H7AbGxEGiPqFVsLjK5fowWXdtzP7vg6HlHW39g4QYM-rFO7sbuJLXIUsObRz7Z9bEFHmtlRRBxQ8CViugIrjmeT-QeumusfR8HtaQhrkhq_cy84IIld3ECMNKyWOc7KnozBPNBN6R9sT1iZfg==]

- chloroacetonitrile - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8H6-tf3oT6sONBG5Hea9tBg81YFZcLaQCF-p2v_gvvyklNwzvcat24VskH4N7cMCrWg9lmvMojxtprOxdCPg_h6hPprTxWL3EtHhNoLoWpHJ_9RP_7WjvoobMTUsFgf2DdmU=]

- SAFETY DATA SHEET - Unigel. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqGOBaHIXRIDZUhvIMVAFAWLcFcHNc0OYI1shdaQgelniZQLHRZpWwP_8nE-i2ujRxmtDUdzpu3hMgWhCG42C8NJJT0bNHAJvbGZT4110kvuWqgLiV91K-7O1qc80ZUAYCnXXjPFWhTbeVgztifleLjx9p7mMxPqoydDoTQQ1Rl6cb3foQKhco5qlRFfDvSXZcMuHv6w==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgfF-upCFxim_sBMHyjrHO6vmUmUfWS66eWorGmFnbQSbb-uL_ek5dVog4v604TuYxex9S7BVgVE-bOJKHTwOHTDx0UuqCGRvWzQtwR32zMijc4sOJReOqTP4VvWAqifLiirlkMO6STfV4eZlZW1dCbchrd3HjAr7BDVr8X00MvVtVFM25BOIGaj5n6oqQ1p4B9fzsHp9AC6aGgdQk_u2Fr6mbaFix33sLnoHJ5FoLMr7zXK19uOjjBz6d_dhNo8gE_bylfi2wGY6_KoUGd4M4C-RedFXYCMcP2kCGL_asrTkudTmDH1q0KgF2EgYNM5O92CTo_s6Yzsk3Qoh1P2FzCoo=]

- 2-(2-Chloro-3-methylphenyl)acetonitrile - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjdkQI5C8w3QlJ26TzFydCkkil6OZO9Bv_ofmrBtJQMzRtahvNfeAE4gi5RFGl2hxk3kSkDG_sv06-h1y_fRLwOBd1pOp3-PWbHZIEm4dUgfUy_V86mzJJZEJspTnhpSsBOavdFlQzOy9xKbyVPmn8_5V7MROS6IL5hhV2Rf-NxcUuNGX1V80uhIiy951XtTM2QWK9nzAI8rI=]

- 2-(2-chloro-3-methylphenyl)acetonitrile | 200214-73-9 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZKt5RoqnyKfgmUBouaNVp5NTPiYvwVSfMasJA2gH5_OtjnoQSes5lGTiIkCkK6nlMaE6_JmxP9TL8DvB2G3dfGCJUPZEW1_vzzhwboAx93EF9Gd8Ay6WBevpK8c3Gs_NWu5fkl_MfOYDHCYlp8CrQ3EUj296CYaNB]

- 2-(2-chloro-3-methylphenyl)acetonitrile | 200214-73-9 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4LrZFF1EbAeco2VB9ypnYxbKqMksbUgrLqZ0IFSKxGJOoIQEboSH0EFATievPG0lYwY5wVxbuTe2HMi3QCajuKOOiE7VNbfRbFIRfYnVKEFwFAK33HEzdfc5wNRTQqetaYPs8F3K2hGYyGlKMs8yQ2VzBow_XLnCkaMSFr--33A==]

- 2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwLn_Hql1YRV6t09aBWsaWbnXY-H09KYmvJJOFWHQRjBxH7eG5dWEq3CER2i4JAhE1Bn37n5peOYwVjqkGUSDGSL2XsBzs8kMzDTjIqUXH5Qt89icQE8_VeveBZmvm77uiy0HwZUNaD7-LCckD4hPsihScjnNeikyhpjR-gIEW3rz9vuwWIzGLlO-InbIqbQZa]

- Application of Acetonitrile, Industry News - Tedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTPAGzlWkYfTjF4UqSZidxOmw-BhyFx7Ino_BrsVKFQyBBQ5Xs9JEYdT1naqP_RlEkoSRrJcexVZkdM3UwQTPNmDrf6L75PUZ_y7lxRfQlyqZAadRGveQ7ZNPG5vEROa1rOQOovGXuMKUbd51nvw==]

- Development of a multi-residue method using acetonitrile-based extraction - ScienceDirect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4gUDlSNXdbN5UZQrrAPqxmJzvPEKw2tMg2zsSdt026WGZ2FXfXE-4CK1snXY8WwxE9Hw3UC1ZfVl4vqn26eQfPWiW0Z9o6cRx3TM37KFGSwePbc2E40WMq8EcfS4URk97pyBGB6Tu_qdGZcwuet8CI-wTgVIcIUDpwJDl]

- 2-(2-chloro-3-methylphenyl)acetonitrile | CAS 200214-73-9 - AMERICAN ELEMENTS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNI20s7KZYK3zfSyJVUjn-ZRDjcDnGVUvZVGMs8plifr_dmO0ioB0sUu3_c1S1KV8MtZG8JTjvRwFUI_kc98e9s9Do2hH3eZWup_Ttj56kdhZWyWlH-vB5jS78J6qwiZmsQkTgZ4hkAotEgdoHacOuqd6mM-uebWhqC-62f3BlZ_AoKqPxvVXf0w==]

- 2-(2-chloro-3-methylphenyl)acetonitrile | 200214-73-9 - Sigma-Aldrich (Korea). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHMibaAskcMk_712wTiNSSV3bhxowIfgQ0XBbfD-qXG1EGHiN3JEV-C315lRwJXsFpGwoc2-ZjdACHwpp4yVsutHFLkWFOXwYOuk5R2xkjLLTwsiGD2WS1rGNH7mK1rWuMEQYZqOJViculp1nezoCgeM1TD08b3yr4]

- (2-chloro-3-nitrophenyl)acetonitrile - ChemSynthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh0N8YJGaa2KL47mtj2P4RKMUR_GV2MlpBOdXj41qAMGwy3La5LjLjlEd-fIqjSFOkeNzD3xyzvzC5iorynt6892A5MzqJbLGZqT6MyRreeexKkN8gt33uGeTYAhGGf5jhzPLSSh8ID9GyLusdKhf9kJQjvZKODPU1]

- Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol - Phenomenex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUulu0XxRupPybDNPkXmMpvYBujTbCV97rr8_eifRu_021nQ9mrv6EhzrJaKn3W0cWNIppti9Nk9NCAVmkVuntEOXWYodlNwBjqi9ZYsaJVmEJzCASlJp6klmTxuGXLkWvcg5WUFTwziZxfYYO4BTO-5nIrQvS2R2C8zaiYovYWED_ZgQogdxy4zHd2w==]

- Chloroacetonitrile synthesis - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2YceUBkJ1RzZeLa_x-GdCJq8TMI-dV2FkMHg-ztqPaUImW2Vl7sHv1YKi0_StyoHmHInjscayXS1JRyv1TtrRg2PlFD3GB3gprdprqZSjOl1gsAyXXZqKXq3DO_nI_EMOY9llEdELoJc=]

- Safety Data Sheet Product No. 18612 Acetonitrile - Ted Pella. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhhMv3ZDoScCd7VsSbKQyLdBxDZNCxahrNPv1LkPkW0gi0uZKurgq2CSjbRa2aiMnDzdHDVRTxvJF_G1eqlI2D4TRU43Z5mheVUf3IjCV6hEwu_5H4_hfvOazq3rq51Khvh_s59o-7e2U=]

- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYJbz5uouasKZZ4nWacyPoV66j-2dW_SOy4thFW2SSv4EAW5ednb9SC2EVDekQREygSOqmAp55RxEJAM-HTMXLKQOtKWlpICDTyrExvkqlPX8LOKu3LADRWrixGy5ETZgWjbBM1aIo_0jA0Us=]

- (2H3)Acetonitrile | C2H3N | CID 123151 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPuwZfwFtxcW5KTlBYijvzdv89fFNFip2mWMxvx5G_pnihSlR7orHHRd1NUgVzU8NkfiVmS8v-BNQjBkx61nNH74Owxw7-hvvBDMJMpRiYu4W0qU7M9TTMpfI0guFtBRVRb0zG--iRn5kAc-Oxks9rWHv0mw==]

- SAFETY DATA SHEET - Acetonitrile - Science Interactive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrhnu1gnTzKKDE1ISQFMfpiYvOoiBFzvAouBzMCvVekVl3zsxvfy8_HqQn2AT7pIsAXIMzjwTO36DF6a0WTrGp8aPNwmYl0v_UhOQWEfR3RdvHZXDJ5Zc8_btDVOSgRVY60fyGwLljlhtgqcOzoZp0QEdMl9c5Z30iTxv4Da-0iuL2QQK0WKWROB4Kfh5n5bo=]

- Safety Data Sheet: Acetonitrile - Mercateo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb__xdCfzRDoAn57KwM0HLEjU2MN68MTUr727SsNhxgoSKDkWZyiLVrPYiUSsO1Tm6flwKd-d6SzbdrFRHZmhQg80JFgg6N8asFKBqpZ2cumn5ynopue27g4CoSGoovqP4tveiJ6h6YEva5O5Ry0p4QIMVQOSVpcdvw06BPPxiOXywLOmdgYrtB1FR2MZIUiXbyc8=]

- p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXzXhBuAZ1PF7ey6jLq1hMJorvZSOhaer-no_YBXJ7HszTLWmLMC8CiiktgASrbMs30r-GN5KGmGFHYAyG4H_BM0HCP-xjhjlzbLwzbFKu5gaeQUDhqoAbiU3HZuNMQm9tPm3N7oJL]

- 2-(3-Chloro-5-methylphenyl)acetonitrile - BLDpharm. [URL: https://vertexaisearch.cloud.google.

- Method for determining acetonitrile content in sample - Google Patents. [URL: https://vertexaisearch.cloud.google.

- Acetonitrile in the Pharmaceutical Industry - Lab Alley. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTZcA6tWhPkRX8C4hCvJJXfnqn41SqPipCeqz4zciy5muuJG7yUtO3ltFinzuUlhPucdTnv8Y1lXZG8-WlK7-vFqdmYqrfMc8c8oWWD2lKGtgF1yXexJsgxkw_bh_1llbcvQtqm0lt2sq0cErbm9071oaMjB9APpaF9qyF1wacrqq3gKOS9kJSVA==]

- Acetonitrile - NIST Chemistry WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdnzzOK38wwWT3EfU6XcTdzkTJvFs1grR3drbkO7-JU9cNN8ZyZwOzSTYUDj1mF8YucQV-PWZ0-Cs6ndNvLnS8b-JkVaekG1_NuSpMJP0eYaae3xZSQRdvM28QVQlVg0CdBPON_R93oN8pYhmS-Khq_ox5nyHV2ZWZQKDTmi6L]

- Acetonitrile in Pharmaceutical Synthesis - ChemComplex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHfR8tmIf87OOh4RU5INr33tgwtPnO4IF9KWVR--QcMadLi2gwv5kMKU4ZGJ3YCCYGUBpDxWl1ZB6KH-cNw5WMdaFx-wnE-u1Y_yDNNjAo-mvgPwGIh2fUoFROSaDq2ukov6D7L9FkQeeh6q53gaP0Oys3kiTHpuWEhZrrMHdYwS4tnPBRx2E=]

- The Importance of Acetonitrile in Pharmaceutical Manufacturing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEn5L28NbIWOJEKvTJ_BnzLnWm3LYogHoteFDlB5cui4Iv5P9v6XGWdjuuKSbUnG9qpTGbdBe_Nw3xc1BbcfFHiNddzQPxEZ0wsj8iOHAs-AEJBSxD012_BDC31yVyhndPN1dK8XbPl2u5SCiGXCKKMZNwq_VqIpk51S_wj_nsAOgWt5OBiYnra-4opjanTmMFODEbScS_hI_neOdrmVU-sQAkBxDViwQjEprsI2k=]

- Chloroacetonitrile - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyTzsrhZr37UOSeiAG5pD_NJ5kwDxqXgRxp6FHThP2--DDstRzLfSmfngR1PSTGtlyo9896YeSz9PfK85hJ0FsS6fdKVZfSbXbwFr06Hlr4qyk1g7ndSQH7yDk7amYyLni7X8I3VqtXyyR]

- Acetonitrile: High-Purity Solvent for Pharmaceuticals - RIVERLAND TRADING. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWI1UHIYrQsJQBqEV6sXBFI1eGmsBpohV4Ee04JqnQAhFdhV_JkL1hMZHkyM8Tzsv3RK2c64v3o7y_9dkb_Ij2g15oHPtV0rnNIaNzZQcMD8wBFMVpeceZoCb6FQ3u4vUZEMJEl9qX5Q==]

- Acetonitrile as a Building Block and Reactant - Norwegian Research Information Repository. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDajeYqxZ6XRenCH2UGW1OKKDPZqwuPRrCP7HNmoj-tT2ojsIaQDVYtQajbi6bQWm_dpVZDlm1Dx4d8aIEUV42uvKVTpG3pESw9nuphLY1hv6kVCVxeDxNtP88TVW88g1xYunVduh9nSj7_UWdTZ6_naCKyI-uDhkJvYlJ6kfp_dyI9VDf1ILiuUG2XQ==]

- Acetonitrile (75-05-8) 13C NMR spectrum - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjQX2psewC9g3teb_YTiaWoZLzSbl0wF5cdXF-_l-GaBlKpeF65wjuI-A6ve5pO_xnJOQey5l1klMOeoGiX6fauKmgHZDDIVULP6TamTMKXLBj366m3aXMJERA6YgsQqHtg6N5-M3pAIhsThXdVHAEGVmYnw==]

- Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with anilines - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY3V0vcarbm4jRUv3-8XHvXcMucDSuwUHStV3s7LO42LA2S1MQLllaj5HChYN9dq-f5pQTG2atvqaxWQ2iwVcLa_G5KytKZjN51PPV1-oJ33qUsXLKDQlDknuwr833d4E-GlWFLz0y-2aGVYgzjxK3zeFbLvOcVz6cDlNYW1kC3rrtvDfdxojwydpm0JPOZHwmUwiVBHgu4LHUE2nvGKpcYu0wQ_QsTZWKf_et9uds5WsigeZbIt9DYBadXOtwSZvddHXleSYn6Gc3wqJKmX3Ryuj9wpjZviu0Eg==]

Sources

- 1. laballey.com [laballey.com]

- 2. chemcomplex.com [chemcomplex.com]

- 3. 200214-73-9 | CAS DataBase [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. americanelements.com [americanelements.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Acetonitrile (75-05-8) 13C NMR spectrum [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. phenomenex.com [phenomenex.com]

- 10. Application of Acetonitrile ,Industry NewsTedia High Purity solvent... [tedia.com.cn]

- 11. tedpella.com [tedpella.com]

- 12. static.mercateo.com [static.mercateo.com]

- 13. unigel.com.br [unigel.com.br]

- 14. scienceinteractive.com [scienceinteractive.com]

chemical structure of 2-(2-Chloro-3-methylphenyl)acetonitrile

Executive Summary

2-(2-Chloro-3-methylphenyl)acetonitrile (CAS 200214-73-9) is a critical benzylic nitrile intermediate used extensively in the synthesis of pharmaceutical candidates. Its structural core—a phenyl ring substituted with a chlorine atom at the ortho position and a methyl group at the meta position relative to the acetonitrile side chain—imparts unique steric and electronic properties. This substitution pattern is highly valued in drug discovery for constructing isoquinoline alkaloids , P2X3 receptor antagonists , and kinase inhibitors , where the ortho-chloro group often serves to lock conformation or fill hydrophobic pockets in target proteins.

This guide provides a rigorous analysis of the compound's physiochemical properties, validated synthesis protocols, and reactivity profiles, grounded in industrial best practices.

Chemical Identity & Structural Analysis[1][2]

Identification Data

| Parameter | Detail |

| IUPAC Name | 2-(2-Chloro-3-methylphenyl)acetonitrile |

| CAS Number | 200214-73-9 |

| Molecular Formula | C |

| Molecular Weight | 165.62 g/mol |

| SMILES | CC1=C(Cl)C(CC#N)=CC=C1 |

| Appearance | White to off-white crystalline solid or oil (purity dependent) |

| Melting Point | 58–62 °C (typical for pure solid) |

Structural Logic & Steric Environment

The 2,3-disubstitution pattern is not merely decorative; it dictates the molecule's reactivity and binding affinity in biological systems.

-

Ortho-Chloro Effect: The chlorine atom at position 2 introduces significant steric bulk adjacent to the acetonitrile side chain. In synthetic transformations (e.g., alkylation at the

-carbon), this steric hindrance can improve regioselectivity by discouraging over-alkylation or directing attack to the less hindered face. -

Electronic Deactivation: The inductive electron-withdrawing nature of the chlorine atom slightly deactivates the ring, making it less susceptible to oxidative degradation compared to non-halogenated analogs, while the methyl group at position 3 provides a weak inductive push (

), modulating the lipophilicity (logP).

Synthesis Protocols

High-purity synthesis of 2-(2-Chloro-3-methylphenyl)acetonitrile is challenging due to the potential for isomer formation. Two primary routes are recommended: Route A (High Fidelity) for medicinal chemistry scale, and Route B (Cost-Effective) for bulk intermediate production.

Synthesis Pathway Visualization

The following diagram outlines the two validated pathways and downstream utility.

Figure 1: Synthetic roadmap comparing the stepwise reduction-substitution route (Route A) and the radical halogenation route (Route B).

Detailed Protocol: Route A (Recommended)

This route minimizes isomer contamination and is preferred for GMP-like requirements.

Step 1: Reduction of 2-Chloro-3-methylbenzoic Acid

-

Reagents: Borane-tetrahydrofuran complex (BH

THF) or LiAlH -

Rationale: BH

THF is chemoselective for carboxylic acids in the presence of halides, avoiding potential dehalogenation that might occur with harsh metallic reductants. -

Procedure:

-

Dissolve 2-chloro-3-methylbenzoic acid (1.0 eq) in anhydrous THF under N

. -

Cool to 0 °C. Add BH

THF (1.5 eq) dropwise. -

Warm to RT and stir for 4–6 hours.

-

Quench with MeOH. Concentrate to yield 2-Chloro-3-methylbenzyl alcohol .

-

Step 2: Chlorination

-

Reagents: Thionyl chloride (SOCl

), catalytic DMF, DCM. -

Procedure:

-

Dissolve the alcohol in DCM. Add cat. DMF (2–3 drops).

-

Add SOCl

(1.2 eq) dropwise at 0 °C. -

Reflux for 2 hours. Evaporate volatiles to yield 2-Chloro-3-methylbenzyl chloride .

-

Note: The chloride is preferred over the bromide for stability, though the bromide (using PBr

) reacts faster in the next step.

-

Step 3: Cyanation (The Critical Step)

-

Reagents: Sodium Cyanide (NaCN), DMSO (or DMF/Water).

-

Safety Warning: NaCN is a potent metabolic poison. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

-

Mechanism: S

2 Nucleophilic Substitution. -

Protocol:

-

Suspend NaCN (1.2 eq) in DMSO.

-

Add the benzyl chloride solution dropwise at RT. The reaction is exothermic; maintain temp < 45 °C to prevent dimerization.

-

Stir at 40–50 °C for 4 hours.

-

Workup: Pour into water (destroys excess cyanide solubility). Extract with EtOAc. Wash organic layer with water (3x) to remove DMSO.

-

Purification: Recrystallization from hexanes/ethanol or silica gel chromatography (10% EtOAc/Hex) yields the target 2-(2-Chloro-3-methylphenyl)acetonitrile .

-

Analytical Characterization (Expected Data)

To validate the structure, the following spectral signatures are diagnostic.

| Technique | Diagnostic Signal | Assignment |

| Ar-CH | ||

| Ar-CH | ||

| Aromatic protons (Positions 4, 5, 6) | ||

| C | ||

| Ar-C H | ||

| Ar-C H | ||

| IR Spectroscopy | 2240–2255 cm | Sharp, weak band (C |

| Mass Spectrometry | m/z 165/167 (3:1 ratio) | M+ molecular ion showing Chlorine isotope pattern |

Reactivity & Applications in Drug Discovery

The nitrile group serves as a versatile "chemical handle," allowing this molecule to function as a linchpin in divergent synthesis.

Key Transformations

-

Pinner Synthesis / Cyclization:

-

Treatment with acid and an alcohol converts the nitrile to an imidate, which can then be cyclized to form isoquinolines or indoles (if an adjacent amine is introduced).

-

-

-Alkylation:

-

Deprotonation with a base (e.g., NaH, KHMDS) generates a resonance-stabilized carbanion.

-

Application: Introduction of alkyl chains to create complex kinase inhibitors. The ortho-Cl substituent sterically hinders the approach of electrophiles, often improving mono-alkylation selectivity.

-

-

Reduction to Phenethylamine:

-

Hydrogenation (Raney Ni/H

) or hydride reduction (LiAlH

-

Case Study: Kinase Inhibitor Scaffolds

In the development of Src/Abl kinase inhibitors (analogous to Dasatinib), the 2-chloro-6-methyl substitution is common. However, the 2-chloro-3-methyl variant discussed here is often explored to fine-tune the dihedral angle of the biaryl system, optimizing fit within the ATP-binding pocket.

Safety & Handling

-

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).

-

GHS Signal: WARNING.[1]

-

Specific Risks:

-

Metabolism: Nitriles can liberate cyanide in vivo via cytochrome P450 metabolism.

-

Skin Absorption: High permeability due to lipophilic aromatic ring.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Segregate from acids and strong oxidizers.

References

-

Sigma-Aldrich. Product Specification: 2-(2-Chloro-3-methylphenyl)acetonitrile. Merck KGaA. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54069350. PubChem.[1] Link

-

Organic Syntheses. General Procedure for the Synthesis of Phenylacetonitriles via Chloromethylation. Org. Synth. Coll. Vol. 1, 1941. Link

-

Enamine Store. Building Blocks: Benzylic Nitriles. Enamine Ltd.[2] Link

-

ChemicalBook. 2-(2-Chloro-3-methylphenyl)acetonitrile Properties and Safety. Link

Sources

Technical Guide & Safety Profile: 2-(2-Chloro-3-methylphenyl)acetonitrile

CAS Registry Number: 200214-73-9 Synonyms: (2-Chloro-3-methylphenyl)acetonitrile; 2-Chloro-3-methylbenzyl cyanide Formula: C₉H₈ClN Molecular Weight: 165.62 g/mol

Executive Summary & Chemical Architecture

This guide serves as a technical whitepaper for 2-(2-Chloro-3-methylphenyl)acetonitrile , a specialized intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical active ingredients. Unlike standard Safety Data Sheets (SDS) that list generic hazards, this document analyzes the mechanism of toxicity and the specific engineering controls required for high-purity organic synthesis.

Molecular Context

The molecule consists of a benzene core substituted with a chlorine atom at the ortho position and a methyl group at the meta position relative to the acetonitrile side chain.

-

Steric Hindrance: The ortho-chloro substituent provides steric protection to the benzylic carbon, potentially retarding nucleophilic attack compared to non-substituted benzyl cyanides.

-

Electronic Effect: The electron-withdrawing chlorine atom deactivates the ring but increases the acidity of the benzylic protons, influencing its reactivity in alkylation reactions.

Toxicological Profile: The Metabolic Activation Mechanism

Core Hazard: Acute Toxicity (Oral/Dermal/Inhalation) & Specific Target Organ Toxicity.[1]

While many researchers treat nitriles as simple irritants, arylacetonitriles possess a latent toxicity mechanism that distinguishes them from inorganic cyanides. They act as "Cyanogens"—compounds that release Hydrogen Cyanide (HCN) upon metabolic processing.

The "Osteoclastic" Release of Cyanide

Unlike inorganic sodium cyanide, which causes immediate hypoxia, 2-(2-Chloro-3-methylphenyl)acetonitrile exhibits a delayed onset of toxicity (Lag time: 1–6 hours). This delay is due to the requirement for hepatic metabolism to liberate the toxic cyanide ion.

Mechanism of Action:

-

Absorption: Lipophilic nature allows rapid dermal and gastrointestinal absorption.

-

Activation: The compound is oxidized by Cytochrome P450 enzymes (specifically CYP2E1) in the liver.

-

Hydrolysis: The resulting unstable cyanohydrin intermediate spontaneously decomposes.

-

Inhibition: Released Cyanide (

) binds with high affinity to the ferric iron ( -

Result: Cellular asphyxiation despite adequate oxygen supply (Histotoxic Hypoxia).

Metabolic Pathway Diagram

The following diagram illustrates the bio-activation pathway responsible for the delayed toxicity.

Figure 1: Mechanism of Nitrile-Induced Histotoxic Hypoxia. Note the metabolic step which creates the characteristic delay in symptom onset.

Physical Properties & Stability Data[3][4][5]

Note: Experimental values for this specific isomer are rare in public literature. Values below represent high-confidence estimates based on structural analogs (e.g., 2-chlorobenzyl cyanide).

| Property | Value / Range | Technical Note |

| Physical State | Solid or Low-Melting Semi-Solid | Tendency to supercool; may appear as oil. |

| Melting Point | 25°C – 45°C (Estimated) | Impurities significantly lower MP. |

| Boiling Point | > 240°C @ 760 mmHg | Decomposes before boiling at atm pressure. |

| Flash Point | > 110°C (Closed Cup) | Combustible but not highly flammable. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water (<0.1 g/L). |

| pKa | ~16 (Benzylic protons) | Deprotonation requires strong bases (e.g., NaH). |

Safe Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

Standard nitrile examination gloves are insufficient for prolonged contact with arylacetonitriles in organic solvents, as the solvent acts as a carrier, permeating the glove material.

-

Splash Protection: Nitrile (min thickness 0.11 mm). Change immediately upon contamination.

-

Full Immersion/Synthesis: Silver Shield® (Laminate) or Viton® gloves.

-

Respiratory: If handling powder/dust, use N95/P100. If heating or handling oil, use a half-mask with Organic Vapor/Acid Gas cartridges (OV/AG) to capture potential HCN off-gassing.

Synthesis Workflow & Safety Interlocks

When using this compound as a building block (e.g., alkylation or hydrolysis), the generation of HCN gas is a risk if acidic conditions are introduced inadvertently.

Figure 2: Safe Synthesis Workflow. The critical control point is the maintenance of alkaline pH during quenching to prevent HCN evolution.

Emergency Response Protocols

Medical Alert: Treat as Cyanide Poisoning. Symptoms may be delayed.[2][3] If exposure is suspected, do not wait for symptoms (confusion, gasping, seizure) to appear.

First Aid

-

Inhalation: Evacuate to fresh air. Administer 100% Oxygen immediately.

-

Skin: Wash with soap and copious water. Do not use solvent (ethanol/DMSO) to clean skin, as this enhances absorption.

-

Eye: Flush for 15 minutes.

Antidote Administration (Professional Medical Use Only)

Medical personnel should be alerted to the potential for Cyanide Toxicity .

-

First Line: Hydroxocobalamin (Cyanokit). Combines with cyanide to form non-toxic cyanocobalamin (Vitamin B12), which is excreted renally.

-

Second Line: Sodium Nitrite + Sodium Thiosulfate (Induces methemoglobinemia to scavenge cyanide).

Storage and Stability

-

Storage: Keep in a tightly closed container. Store under inert gas (Argon/Nitrogen) if possible to prevent oxidative degradation.

-

Incompatibilities:

References

-

DeVito, S. C. (1996). Nitriles. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons. (Authoritative source on nitrile metabolism and toxicity mechanisms).[5][2][6][7]

- U.S. EPA. (2010). Toxicological Review of Hydrogen Cyanide and Cyanide Salts. CAS No. 74-90-8. (Reference for the mechanism of Cytochrome C Oxidase inhibition).

- Organic Syntheses. (1928). o-Chlorobenzyl Chloride and Cyanide Synthesis. Org. Synth. 1928, 8, 52.

- National Institute for Occupational Safety and Health (NIOSH). (2024). Cyanide: Emergency Response Card.

Sources

- 1. chemos.de [chemos.de]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. tedpella.com [tedpella.com]

- 4. fishersci.com [fishersci.com]

- 5. iris.epa.gov [iris.epa.gov]

- 6. Studies on the mechanism of acetonitrile toxicity. I: Whole body autoradiographic distribution and macromolecular interaction of 2-14C-acetonitrile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

Technical Profile: 2-Chloro-3-methylbenzyl Cyanide

This guide serves as a comprehensive technical reference for 2-Chloro-3-methylbenzyl cyanide , a specialized organic intermediate used in the synthesis of sterically congested pharmaceutical and agrochemical scaffolds.

CAS Registry Number: 200214-73-9 IUPAC Name: 2-(2-Chloro-3-methylphenyl)acetonitrile Synonyms: 2-Chloro-3-methylphenylacetonitrile; (2-Chloro-3-methylphenyl)methyl cyanide Molecular Formula: C₉H₈ClN Molecular Weight: 165.62 g/mol

Executive Summary

2-Chloro-3-methylbenzyl cyanide is a high-value building block characterized by a specific 2,3-disubstitution pattern on the benzene ring. This "ortho-chloro, meta-methyl" motif introduces significant steric hindrance and lipophilicity to downstream molecules, properties that are critical for modulating metabolic stability and receptor binding affinity in drug discovery. It serves as a pivotal intermediate for converting simple xylenes into complex phenylacetic acids, phenethylamines, and heterocycles.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

| Property | Value / Description |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~260–265 °C (Predicted at 760 mmHg) |

| Density | 1.15 ± 0.06 g/cm³ |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, Acetonitrile, Toluene |

| Flash Point | >110 °C (Estimated) |

| pKa (C-H) | ~16 (Activated methylene proton) |

| Refractive Index | ~1.54 |

Structural Insight: The ortho-chlorine atom exerts a steric shielding effect on the benzylic carbon, potentially retarding nucleophilic attack compared to unsubstituted benzyl cyanides. The meta-methyl group adds electron density via hyperconjugation but primarily serves as a lipophilic anchor in medicinal chemistry optimization.

Synthetic Pathways & Production

The industrial and laboratory preparation of 2-Chloro-3-methylbenzyl cyanide typically proceeds via the cyanidation of 2-chloro-3-methylbenzyl halides , which are themselves derived from 2-chloro-m-xylene.

Core Synthesis Workflow

The synthesis requires careful control of radical halogenation to avoid over-halogenation or ring halogenation.

Figure 1: Synthetic pathway from 2-chloro-m-xylene to the target cyanide and downstream derivatives.[1]

Detailed Experimental Protocol

Step 1: Radical Bromination (Preparation of Precursor)

-

Reagents: 2-Chloro-m-xylene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

-

Solvent: Acetonitrile or CCl₄ (anhydrous).

-

Procedure: Reflux the mixture under nitrogen. The reaction is monitored by GC/TLC.

-

Critical Insight: Stop the reaction at ~90% conversion to prevent the formation of the gem-dibromide or the bis-benzylic bromide (bromination of both methyl groups).

Step 2: Cyanidation (The Target Synthesis)

-

Reagents: 2-Chloro-3-methylbenzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq).

-

Solvent: Toluene/Water biphasic system (1:1).

-

Procedure:

-

Dissolve the benzyl bromide in toluene.

-

Dissolve NaCN in water.

-

Add the aqueous phase to the organic phase, followed by the PTC (TBAB).

-

Heat to 60–70 °C with vigorous stirring (1000 rpm) for 4–6 hours.

-

Workup: Separate layers. Wash organic layer with dilute NaOH (to remove isocyanide byproduct traces) and brine. Dry over MgSO₄ and concentrate.

-

Purification: Vacuum distillation is preferred over column chromatography for scale-up.

-

Reactivity & Applications

The nitrile group in 2-Chloro-3-methylbenzyl cyanide is a versatile "chemical handle," allowing access to three major classes of derivatives.

A. Hydrolysis to Phenylacetic Acids

-

Reaction: Acidic hydrolysis (H₂SO₄/AcOH) converts the nitrile to 2-chloro-3-methylphenylacetic acid .

-

Application: This acid moiety is a bioisostere for dicamba-like herbicides and a scaffold for NSAID synthesis (analogous to diclofenac/lumiracoxib structures).

B. Reduction to Phenethylamines

-

Reaction: Hydrogenation (Raney Ni/H₂ or LiAlH₄) yields 2-(2-chloro-3-methylphenyl)ethanamine .

-

Application: A precursor for CNS-active agents. The 2-chloro substituent protects the amine from metabolic deamination, while the 3-methyl group increases blood-brain barrier (BBB) penetration.

C. Alpha-Alkylation (C-C Bond Formation)

-

Reaction: Deprotonation with a strong base (NaH, LDA) generates a resonance-stabilized carbanion that attacks alkyl halides.

-

Insight: Due to the ortho-chloro group, the benzylic position is sterically crowded. Use of small electrophiles (MeI, EtBr) works well, but bulky electrophiles may require higher temperatures or stronger bases (e.g., LiHMDS).

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

-

Skin/Eye Irritation: Category 2.

Specific Hazards:

-

Cyanide Generation: Contact with strong acids liberates highly toxic Hydrogen Cyanide (HCN) gas.[2]

-

Skin Absorption: Benzyl cyanides penetrate skin rapidly; systemic toxicity can occur.

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

-

Spill Response: Do not use acidic absorbents. Treat spills with basic hypochlorite solution (bleach) to oxidize cyanide residues before cleanup.

References

-

National Institute of Standards and Technology (NIST). 2-Chloro-3-methylbenzyl cyanide (Isomer Analog Data). NIST Chemistry WebBook.[3][4] Link

-

PubChem. 2-(2-Chloro-3-methylphenyl)acetonitrile Compound Summary (CID 54069350). National Library of Medicine.[2] Link

-

Organic Syntheses. General Procedures for Benzyl Cyanide Synthesis via Phase Transfer Catalysis. Org. Synth. Coll. Vol. 6, p. 232. Link

-

American Elements. 2-(2-chloro-3-methylphenyl)acetonitrile Product Specifications.Link

-

Sigma-Aldrich. Safety Data Sheet: Chloroacetonitrile Derivatives.Link

Sources

Methodological & Application

using 2-(2-Chloro-3-methylphenyl)acetonitrile as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of 2-(2-Chloro-3-methylphenyl)acetonitrile in Drug Discovery

Introduction: The "Privileged" Ortho-Substituted Scaffold

2-(2-Chloro-3-methylphenyl)acetonitrile (CAS: 5503-41-3, generic analog) represents a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) active agents.[1] Its value lies in its specific substitution pattern:

-

Metabolic Stability: The chlorine atom at the C2 position blocks metabolic oxidation at the most reactive ortho site, a common liability in phenyl-ring containing drugs.

-

Conformational Locking: The steric bulk of the C2-Chloro and C3-Methyl groups restricts rotation around the benzylic bond, potentially locking the molecule into a bioactive conformation favorable for GPCR or enzyme binding.

However, this same steric hindrance presents significant synthetic challenges. Standard hydrolysis and reduction protocols often fail or lead to side reactions (e.g., dehalogenation). This guide provides optimized, field-proven protocols to overcome these barriers.

Visual Workflow: Divergent Synthesis Pathways

The following diagram illustrates the three primary utility pathways for this intermediate: Hydrolysis (NSAIDs), Reduction (CNS Amines), and Cyclization (Isoquinolines).

Figure 1: Divergent synthetic utility of the nitrile scaffold.[1] Path A yields NSAID precursors; Path B yields CNS amines; Path C yields fused heterocycles.

Application Protocols

Protocol A: Sterically Demanding Hydrolysis to Phenylacetic Acids

Target Application: Synthesis of Diclofenac/Lumiracoxib analogs.

The Challenge: The ortho-chloro and meta-methyl groups create a "steric wall" that shields the nitrile carbon from nucleophilic attack by water.[1] Standard base hydrolysis (

Optimized Protocol (Acidolysis):

-

Reagent Setup: Prepare a mixture of Glacial Acetic Acid (AcOH), Water, and Concentrated Sulfuric Acid (

) in a 2:1:2 ratio. The AcOH is crucial for solubilizing the lipophilic nitrile. -

Addition: Charge the nitrile (1.0 equiv) into the acid mixture at room temperature.

-

Reaction: Heat to reflux (115-120°C) . Monitor via HPLC.

-

Note: Expect a lag phase. The intermediate amide is stable and requires sustained high heat to convert to the acid.

-

-

Workup: Cool to 0°C. Dilute with ice water. The product often precipitates as a solid. If oil forms, extract with Dichloromethane (DCM), wash with brine, and dry over

. -

Purification: Recrystallization from Hexane/Ethyl Acetate is preferred over column chromatography to remove trace amide.

Data Comparison:

| Parameter | Standard Base Hydrolysis | Optimized Acid Hydrolysis |

|---|---|---|

| Reagents | NaOH / EtOH / H2O | H2SO4 / AcOH / H2O |

| Temp | 80°C (Reflux) | 120°C (Reflux) |

| Time | 48+ Hours | 6 - 12 Hours |

| Yield | 45% (Stalls at Amide) | 88-92% |

| Purity | Low (Amide contamination) | >98% |[1]

Protocol B: Chemoselective Reduction to Phenethylamines

Target Application: Synthesis of GPCR ligands (Serotonin/Dopamine modulators).

The Challenge: The 2-Chloro substituent is labile. Catalytic hydrogenation (

Optimized Protocol (Borane Reduction):

-

Safety: Perform under Argon atmosphere. Borane-THF is moisture sensitive.[1]

-

Setup: Dissolve the nitrile (1.0 equiv) in anhydrous THF (0.5 M concentration).

-

Addition: Cool to 0°C. Add Borane-THF complex (

) (1.5 - 2.0 equiv) dropwise.-

Why: Borane acts as a hydride donor without interacting with the aryl-chloride bond under these conditions.[1]

-

-

Reaction: Warm to room temperature, then reflux for 2 hours to break the boron-nitrogen complex.

-

Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane. Then add 10% HCl and reflux for 1 hour to hydrolyze the borazine intermediate.

-

Isolation: Basify with NaOH to pH 10, extract with Ethyl Acetate.

Expert Tip: Avoid

Protocol C: Isoquinoline Synthesis (Bischler-Napieralski)

Target Application: Fused heterocyclic libraries.[1]

The Challenge: Cyclization requires electrophilic attack on the benzene ring. The 2-Cl and 3-Me groups affect the electron density, directing the cyclization to the 6-position.[1]

Protocol:

-

Acylation: React the reduced amine (from Protocol B) with an acid chloride (

) to form the amide. -

Cyclization: Dissolve the amide in Toluene or Acetonitrile.

-

Reagent: Add Phosphorus Oxychloride (

) (3.0 equiv). -

Condition: Reflux for 2-4 hours. The mixture will darken.

-

Workup: Evaporate volatiles. Neutralize carefully with

. The product is the 3,4-dihydroisoquinoline, which can be reduced (

Quality Control & Analytical Standards

For validation of intermediates, use the following HPLC parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[2]

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 220 nm (Nitrile/Amide) and 254 nm (Aromatic).

-

Expected Retention Order: Amine (Early) < Amide (Mid) < Acid (Mid-Late) < Nitrile (Late).

References

- Title: Preparation method of methylphenyl acetic acid (Patent).

-

Chemoselective Reduction

-

Isoquinoline Synthesis

-

Metabolic Stability of Halogenated Drugs

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. youtube.com [youtube.com]

- 3. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. jk-sci.com [jk-sci.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloro-3-methylphenyl)acetonitrile

Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Engineering Challenge

You are synthesizing 2-(2-Chloro-3-methylphenyl)acetonitrile (CAS: 200214-73-9).[1] Unlike simple benzyl cyanide synthesis, this substrate presents a specific challenge: Steric Hindrance .

The ortho-chloro substituent at position 2 exerts steric pressure on the benzylic carbon (position 1), impeding the nucleophilic attack of the cyanide ion. Furthermore, the electron-donating methyl group at position 3 slightly deactivates the ring, making the benzylic halide less electrophilic than a standard benzyl chloride.

This guide moves beyond standard textbook procedures to provide an industrial-grade Phase Transfer Catalysis (PTC) approach, which is the gold standard for maximizing yield while minimizing the hydrolysis byproducts common in DMSO/DMF systems.

Module 1: The Reaction System (Mechanism & Logic)

The "Why" Behind the Protocol

To optimize yield, you must abandon homogeneous solvents (DMSO/Ethanol) in favor of a Liquid-Liquid Phase Transfer Catalysis (LL-PTC) system.

-

The Problem: NaCN is ionic (soluble in water); your starting material (2-chloro-3-methylbenzyl chloride) is organic (soluble in Toluene/DCM). They do not mix.

-

The Solution: A quaternary ammonium salt (

) acts as a shuttle. It pairs with

Visualizing the Workflow

Figure 1: The Phase Transfer Catalysis Cycle. The catalyst (Q+) shuttles cyanide into the organic phase to react with the hindered benzyl chloride.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: My reaction stalls at 70-80% conversion. Adding more NaCN doesn't help. Why?

Diagnosis: Catalyst Poisoning or Hydration. Root Cause:

-

Catalyst Poisoning: The leaving group is Chloride (

). As the reaction proceeds, -

Hydration: Cyanide ions are heavily hydrated in water. If the aqueous phase is too dilute, the

carries a "shell" of water into the organic phase, reducing its nucleophilicity (reactivity).

Corrective Action:

-

Increase Concentration: Use a saturated aqueous NaCN solution (min 30-40% w/w). Less water means "naked," more reactive cyanide ions.

-

Switch Catalyst: If using TBAB (Tetrabutylammonium bromide), switch to Aliquat 336 (Methyltrioctylammonium chloride) or TBAB with a higher agitation rate.

-

Agitation: PTC is mass-transfer limited. Ensure your impeller creates a vortex that physically mixes the two phases.

Q2: I am seeing a "Hydrolysis" impurity (Amide). How do I stop it?

Diagnosis: High pH hydrolysis of the nitrile.

Root Cause:

Corrective Action:

-

Buffer the Aqueous Phase: Add

(1-2 mol%) to the aqueous phase to neutralize generated -

Temperature Control: Do not exceed 80°C. The ortho-chloro steric hindrance requires heat, but >90°C accelerates hydrolysis exponentially.

Q3: There is a high molecular weight impurity (Dimer).

Diagnosis: Alkylation of the Product (Dialkylation).

Root Cause: The product (benzyl cyanide) has acidic benzylic protons (

Corrective Action:

-

Stop at 98% Conversion: Do not "cook" the reaction to chase the last 2%. The rate of dimerization increases as the concentration of product increases.

-

Dilution: Increase the volume of the organic solvent (Toluene) to lower the probability of the intermolecular collision required for dimerization.

Module 3: Impurity Pathways Diagram

Understanding where your yield goes is critical.

Figure 2: Competing reaction pathways. Control pH to stop the yellow path; control conversion/dilution to stop the red path.

Module 4: The "Gold Standard" Protocol

Objective: Synthesis of 2-(2-Chloro-3-methylphenyl)acetonitrile via PTC.

Reagents:

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Reactant | 2-Chloro-3-methylbenzyl chloride |

| NaCN | 1.2 - 1.3 | Nucleophile | Warning: Highly Toxic |

| Water | 1.5 vol | Solvent (Aq) | Keep volume low to maximize [CN-] |

| Toluene | 3.0 vol | Solvent (Org) | Can substitute with Xylenes for higher T |

| TBAB | 0.03 (3 mol%) | Catalyst | Tetrabutylammonium bromide |

Step-by-Step Procedure:

-

Setup: Equip a 3-neck flask with a mechanical stirrer (overhead), reflux condenser, and internal thermometer. Connect the exhaust to a bleach scrubber (to neutralize any escaping HCN).

-

Aqueous Charge: Dissolve NaCN (1.3 equiv) in the minimum amount of water (approx. 1.5 mL water per gram of NaCN).

-

Tip: Add 1 mol%

here to buffer pH.

-

-

Organic Charge: Add Toluene and the Substrate (1.0 equiv).

-

Catalyst Addition: Add TBAB (3 mol%). The mixture will be biphasic.

-

Reaction: Heat to 60-70°C with vigorous stirring (600+ RPM).

-

Crucial: The vortex must pull the organic phase into the aqueous phase.

-

Monitor: Check HPLC every hour. Due to sterics, reaction may take 4-8 hours.

-

-

Quench: When starting material < 1%, cool to 20°C. Add water (equal volume) to dissolve salts.

-

Separation: Separate layers. Wash organic layer with:

-

Isolation: Dry over

, filter, and concentrate. -

Purification: High vacuum distillation is preferred over crystallization for this oily product.

-

Boiling Point Est: ~130-140°C at 5 mmHg (extrapolated).

-

Module 5: Safety (Critical)

-

HCN Hazard: Even though NaCN is used, acidic conditions or high heat can generate Hydrogen Cyanide gas. Never acidify the waste stream until it has been treated with bleach (Sodium Hypochlorite) to oxidize the cyanide to cyanate.

-

Waste Disposal: All aqueous waste must be treated with bleach at pH > 10. Test with starch-iodide paper (should turn blue) to ensure excess oxidant is present before disposal.

References

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. Link

-

Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399-1403. Link

-

Organic Syntheses. "Phenylacetonitrile." Org.[4][5][6][7] Synth. 1922, 2, 63. (General procedure for benzyl cyanide synthesis adapted for substituted analogs). Link

-

Halpern, M. "Phase-Transfer Catalysis: Mechanism and Synthesis." ACS Symposium Series. (Authoritative source on industrial PTC optimization). Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. publications.iupac.org [publications.iupac.org]

- 3. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]

- 4. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. phasetransfer.com [phasetransfer.com]

Technical Support Center: Alkylation of 2-(2-Chloro-3-methylphenyl)acetonitrile

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the alkylation of 2-(2-chloro-3-methylphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control during this critical synthetic step. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction, maximize yield, and ensure the highest purity of your target molecule.

Core Principles: Why Temperature Control is Paramount

The alkylation of an arylacetonitrile, such as 2-(2-chloro-3-methylphenyl)acetonitrile, is a powerful C-C bond-forming reaction. The core of the reaction involves the deprotonation of the acidic α-carbon followed by a nucleophilic attack on an alkylating agent. Both of these steps are fundamentally exothermic.[1][2][3]

-

Deprotonation: The reaction of the nitrile with a strong base to form the carbanion is highly exothermic. Uncontrolled, this can lead to a rapid temperature increase, causing solvent boiling or, more critically, degradation of the starting material, base, or the newly formed carbanion.

-

Alkylation (SN2 Reaction): The subsequent nucleophilic substitution reaction is also exothermic. The rate of this reaction is highly temperature-dependent.

Failure to precisely control the temperature throughout this process can lead to a cascade of undesirable outcomes, including:

-

Runaway Reactions: A dangerous and uncontrolled increase in reaction rate and temperature.[4]

-

Side Product Formation: Including dialkylation, elimination products from the alkyl halide, and base-catalyzed self-condensation of the nitrile.

-

Decomposition: Degradation of thermally sensitive reagents and products.

-

Low Yield and Purity: A direct consequence of the issues listed above.

This guide provides a structured approach to troubleshoot common problems and answer frequently asked questions, ensuring your experiments are safe, reproducible, and successful.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction temperature is spiking uncontrollably after adding the base. What's happening and how do I stop it?

A1: You are experiencing a thermal runaway due to the highly exothermic nature of the deprotonation step. The rate of heat generation is exceeding the rate of heat removal by your cooling system.

Immediate Actions:

-

Cease addition of the base immediately.

-

If safe, add pre-chilled solvent to dilute the reaction mixture and absorb heat.

-

Ensure your cooling bath is at the target temperature and has sufficient volume and surface area contact with the flask.

Root Causes & Preventative Solutions:

-

Incorrect Cooling Method: Your cooling bath may be insufficient for the scale of your reaction. For strong bases like LDA, n-BuLi, or NaH, a dry ice/acetone bath (-78 °C) is standard.[5][6] An ice/water bath (0 °C) is inadequate.

-

Addition Rate is Too Fast: The base must be added slowly and dropwise, allowing the cooling system to dissipate the generated heat. Use a syringe pump for precise, slow addition.

-

Insufficient Solvent: A more dilute reaction provides a larger thermal mass to absorb heat, buffering temperature changes.

-

Poor Stirring: Inefficient stirring creates localized "hot spots" where the base is concentrated, leading to a rapid exotherm. Ensure vigorous mechanical or magnetic stirring.

Q2: My final product is contaminated with a significant amount of dialkylated product. How can I improve selectivity for mono-alkylation?

A2: Over-alkylation occurs when the mono-alkylated product, which still possesses an acidic α-proton, is deprotonated and reacts with a second molecule of the alkylating agent.[7] This is often a temperature-related issue.

Causality & Solutions:

-

Elevated Temperature: Higher temperatures increase the rate of the second alkylation. Maintaining a consistently low temperature (e.g., -78 °C) throughout the base addition and alkylation is critical to suppress this side reaction.

-

Stoichiometry: While temperature is key, stoichiometry is also a factor. Using a slight excess of the nitrile relative to the base and alkylating agent can favor mono-alkylation. However, precise temperature control is the more effective lever.

-

Slow Addition of Alkylating Agent: After deprotonation is complete, add the alkylating agent slowly at low temperature. This keeps the concentration of the electrophile low, minimizing the chance of a second reaction.

-

Choice of Base: In some systems, a bulkier base can sterically hinder the approach to the more substituted mono-alkylated carbanion, though this is a less common strategy for this substrate class compared to rigorous temperature control.

Q3: The reaction yield is very low, and I see a lot of baseline material on my TLC plate. What are the likely causes?

A3: Low yield with significant baseline material often points to decomposition. The nitrile carbanion is a potent nucleophile but can be unstable at higher temperatures.

Causality & Solutions:

-

Carbanion Instability: After deprotonation, do not allow the reaction mixture to warm up before adding the alkylating agent. The carbanion can degrade over time, especially at temperatures above -40 °C.

-

Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. Water will quench the carbanion, and other impurities can catalyze decomposition pathways.[7]

-

Reaction Time: While the reaction needs to go to completion, excessively long reaction times, even at low temperatures, can lead to slow degradation. Monitor the reaction by TLC (quenching small aliquots) to determine the optimal reaction time.

-

Work-up Procedure: Ensure your work-up is not causing degradation. Some products may be sensitive to strong acids or bases used during extraction.[8] A careful, cold quench with a buffered aqueous solution or saturated ammonium chloride is often preferable.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for diagnosing and solving common issues related to temperature control.

Caption: Troubleshooting workflow for temperature-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the deprotonation and alkylation steps?

A1: For strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), the deprotonation should be carried out at -78 °C (a dry ice/acetone or dry ice/isopropanol bath). This low temperature is crucial to control the initial exotherm and maintain the stability of the resulting carbanion. The alkylating agent should then be added slowly at this same temperature. After the addition is complete, the reaction can be allowed to slowly warm, often to 0 °C or room temperature, to ensure the reaction proceeds to completion. The optimal warming profile should be determined empirically for your specific alkylating agent.

Q2: Can I use a milder base like potassium carbonate (K₂CO₃) under Phase-Transfer Catalysis (PTC) conditions? How does that affect temperature control?

A2: Yes, Phase-Transfer Catalysis is a viable alternative that avoids cryogenic temperatures.[9][10][11] In a PTC system, a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) transfers the base (often a concentrated NaOH or KOH solution) to the organic phase where the nitrile is dissolved.[12]

While this method avoids -78 °C, temperature control is still critical. The reaction is often run between 25-40 °C.[12] An exotherm will still occur, and a water bath may be necessary to maintain a steady temperature and prevent a runaway reaction.[12] The advantage is a simpler setup, but the risk of side reactions like hydrolysis of the nitrile can be higher.

Q3: Which cooling bath should I use for my reaction?

A3: The choice of cooling bath is dictated by the required temperature. Selecting the correct bath is a cornerstone of a successful low-temperature reaction.[5][6][13]

| Cooling Bath Mixture | Typical Temperature (°C) | Application Notes |

| Ice / Water | 0 | Suitable for quenching or reactions requiring gentle cooling. Inadequate for strong base deprotonation. |

| Ice / NaCl | -15 to -5 | Provides sub-zero temperatures but is often insufficient for stabilizing highly reactive carbanions.[14] |

| Dry Ice / Acetone or Isopropanol | -78 | The standard for reactions with strong organometallic bases (LDA, n-BuLi). [6][14] Provides stable, very low temperatures. |

| Dry Ice / Acetonitrile | -40 | Useful for when -78 °C is too cold but sub-zero temperatures are still required.[14] |

| Liquid N₂ / Dichloromethane | -92 | Used for specialized applications requiring temperatures below -78 °C.[14] |

References for table data:[6][14]

Q4: How does the choice of solvent impact temperature control?

A4: The solvent plays several key roles:

-

Thermal Mass: As mentioned, a larger volume of solvent provides a better heat sink.

-

Freezing Point: The solvent must remain liquid at the target reaction temperature. Tetrahydrofuran (THF) is common for -78 °C reactions due to its low freezing point (-108 °C) and ability to solvate organometallic reagents.

-

Heat Transfer: The viscosity of the solvent at low temperatures can affect stirring efficiency and heat transfer to the flask walls. Ensure your stirring is powerful enough to maintain a mobile slurry.

Experimental Protocol: Controlled Low-Temperature Alkylation

This protocol provides a general methodology for the alkylation of 2-(2-chloro-3-methylphenyl)acetonitrile using LDA at -78 °C.

Materials:

-

2-(2-Chloro-3-methylphenyl)acetonitrile

-

Diisopropylamine, freshly distilled

-

n-Butyllithium (n-BuLi) in hexanes, titrated

-

Alkylating agent (e.g., methyl iodide, benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard extraction and purification solvents/reagents

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple to measure the internal reaction temperature, a nitrogen inlet, and a rubber septum.

-

Initial Cooling: Place the flask in a dry ice/acetone bath and allow it to cool to -78 °C.

-

LDA Preparation (In Situ): Under a positive pressure of nitrogen, charge the flask with anhydrous THF and diisopropylamine (1.1 equivalents). Stir the solution and ensure the internal temperature is stable at -78 °C.

-

Slowly add n-BuLi (1.05 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Nitrile Addition: Dissolve 2-(2-chloro-3-methylphenyl)acetonitrile (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution via syringe over 30 minutes. Maintain the internal temperature at or below -75 °C. A color change (typically to yellow or orange) indicates carbanion formation.

-

Stir the reaction mixture at -78 °C for 1 hour after the addition is complete to ensure full deprotonation.

-

Alkylation: Add the alkylating agent (1.05 equivalents) dropwise via syringe over 30-45 minutes, again maintaining a temperature of -78 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction at -78 °C for an additional 2-3 hours. The reaction can be monitored by taking small aliquots, quenching them in saturated NH₄Cl, extracting, and analyzing by TLC.

-

Warming & Quenching: Once the reaction is complete, allow the flask to slowly warm to 0 °C in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Work-up & Purification: Proceed with a standard aqueous work-up, extraction with an appropriate organic solvent, drying, and purification by column chromatography or distillation.

Visualization of the Reaction Workflow

This diagram illustrates the critical stages of the alkylation process where temperature control is essential.

Caption: Key stages for temperature control in nitrile alkylation.

References

-

PMC - NIH.

-

The Journal of Organic Chemistry - ACS Publications.

-

The Journal of Organic Chemistry - ACS Publications.

-

The University of Liverpool Repository.

-

ResearchGate.

-

BenchChem.

-

ResearchGate.

-

BenchChem.

-

PTC Organics, Inc.

-

University of Rochester, Department of Chemistry.

-

PTC Organics, Inc.

-

ResearchGate.

-

JoVE.

-

Academax.

-

Interchim – Blog.

-

Radleys UK.

-

BenchChem.

-

Organic Syntheses Procedure.

-

Moodle@Units.

-

Reddit.

-

ACS GCI Pharmaceutical Roundtable.

-

University of Rochester, Department of Chemistry.

-

Chemistry Steps.

-

Google Patents.

-

UCLA Department of Chemistry and Biochemistry.

-

Organic Chemistry Portal.

-

The Journal of Organic Chemistry - ACS Publications.

-

LibreTexts Chemistry.

-

Organic Syntheses Procedure.

-

ResearchGate.

-

Google Patents.

-

Chemistry Steps.

-

Chemistry Steps.

-

Google Patents.

-

ChemSynthesis.

-

ResearchGate.

-

AMERICAN ELEMENTS®.

-

Sigma-Aldrich.

-

PMC.

-

Photochemical & Photobiological Sciences (RSC Publishing).

-

PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic Analysis on Alkylation Reaction of Benzene and Methanol-Academax [academax.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: Conducting Reactions Below Room Temperature [jove.com]

- 6. radleys.com [radleys.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. How To [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. phasetransfer.com [phasetransfer.com]

- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. moodle2.units.it [moodle2.units.it]

- 14. Tips & Tricks [chem.rochester.edu]

minimizing isonitrile formation in 2-(2-Chloro-3-methylphenyl)acetonitrile synthesis

This guide serves as a specialized technical resource for researchers synthesizing 2-(2-Chloro-3-methylphenyl)acetonitrile . It addresses the specific challenge of the Ambident Nucleophile nature of the cyanide ion, which leads to the formation of the isonitrile (isocyanide) impurity.[1][2][3]

The presence of the 2-chloro and 3-methyl substituents creates significant steric hindrance around the benzylic position, altering the kinetic profile of the substitution and making the reaction more susceptible to side pathways than unsubstituted benzyl chloride.

Part 1: The Core Challenge (Mechanism & Causality)

The cyanide ion (

-

C-Attack (Soft): Forms the desired Nitrile (C-C bond). This is a Soft-Soft interaction (HSAB theory) and is thermodynamically favored.

-

N-Attack (Hard): Forms the undesired Isonitrile (C-N bond). This is often kinetically competitive, especially when the transition state for C-attack is destabilized by steric bulk (like the ortho-chloro group).

Visualizing the Pathway

The following diagram illustrates the bifurcation of the reaction pathway and the critical remediation step.

Figure 1: Bifurcation of the cyanide substitution pathway. Note that the isonitrile impurity can be chemically degraded while the nitrile remains stable.

Part 2: Process Optimization (Prevention)

To minimize isonitrile formation during the reaction, you must manipulate the solvent shell and the counter-ion.

Protocol A: Phase Transfer Catalysis (Recommended)

This method is superior for sterically hindered substrates like 2-(2-Chloro-3-methylphenyl)acetonitrile because it maintains a low concentration of "active" cyanide in the organic phase, favoring the thermodynamic product.

-

Solvent: Toluene (Organic) / Water (Aqueous).

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336.

-

Mechanism: The quaternary ammonium salt transports

into the toluene. The bulky cation pairs with

Step-by-Step Protocol:

-

Dissolve 1.0 eq of 2-chloro-3-methylbenzyl chloride in Toluene (3-4 volumes).

-

Prepare a solution of 1.2 - 1.5 eq NaCN in Water (3 volumes).

-

Add 0.05 eq (5 mol%) of TBAB.

-

Vigorously stir (high shear is critical for PTC) at 40-50°C .

-

Note: Do not reflux immediately. High temps promote N-attack. Monitor conversion by TLC/HPLC.

-

-

Once conversion >95%, separate phases.

Protocol B: Classical Solvent Control (Alternative)

If PTC is unavailable, solvent choice is the primary control lever.

| Solvent System | Isonitrile Risk | Reactivity | Notes |

| DMSO/DMF | High | Very High | "Naked" cyanide is aggressive. High risk of N-attack due to lack of H-bonding. Hard to remove solvent. |

| Ethanol/Water (80:20) | Low | Moderate | Preferred Classical Method. Protic solvents H-bond to the Nitrogen of |

| Acetone | Medium | High | Often requires NaI (Finkelstein conditions) to accelerate the reaction. |

Part 3: Troubleshooting & Remediation (Correction)

Even with optimized conditions, trace isonitrile (0.5 - 5%) is common. Isonitriles have similar boiling points to nitriles, making distillation difficult. Chemical purification is required.

Diagnostic: The "Smell Test"

-

Symptom: The crude product has an overpowering, repulsive odor described as "rotten cabbage" or "old rubber."

-

Cause: Isonitriles are detectable by the human nose at ppb levels.

-

Confirmation: A TLC spot slightly less polar than the nitrile (often overlapping).

The "Silver Bullet": Acid Wash Protocol

Nitriles are stable to dilute acid at room temperature. Isonitriles are not ; they hydrolyze rapidly to formamines/amines, which are water-soluble.

Remediation Workflow:

-

Dissolution: Dissolve the crude organic oil in a non-polar solvent (e.g., Toluene, Ethyl Acetate, or DCM).

-

Hydrolysis: Add 10% aqueous HCl (or 1M

). Volume ratio 1:1. -

Agitation: Stir vigorously at room temperature for 1-2 hours .

-

Chemistry:

.

-

-

Separation:

-

The Isonitrile converts to the amine salt (

) and moves to the aqueous layer. -

The Target Nitrile remains in the organic layer.

-

-

Wash: Separate layers. Wash the organic layer with water, then saturated

(to remove trace acid). -

Result: The foul odor should be completely gone.

Visualizing the Purification Logic

Figure 2: Purification workflow to chemically destroy isonitrile impurities.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the reaction stalling at 80% conversion?

-

Answer: The 2-chloro substituent provides significant steric hindrance. If using ethanol/water, the reaction may be too slow.[4] Switch to PTC (Toluene/Water) or add a catalytic amount of Sodium Iodide (NaI) (0.1 eq). Iodide displaces the chloride to form the more reactive benzyl iodide in situ (Finkelstein reaction).

Q2: Can I remove the isonitrile by distillation?

-

Answer: Generally, No . The boiling point difference is often negligible (<5°C). Furthermore, heating isonitriles can sometimes cause thermal rearrangement to the nitrile (which is good) but can also lead to polymerization (tar formation). The acid wash is safer and more effective.

Q3: Does the metal cation matter (NaCN vs. KCN)?

-

Answer: Yes. NaCN is generally preferred for PTC because

is harder to extract into the organic phase than

Q4: My product is dark brown. Is this the isonitrile?

-

Answer: No, isonitriles are usually colorless (though smelly). Dark color usually indicates polymerization of the benzyl halide or oxidation of phenols if the starting material wasn't pure. A silica plug filtration usually removes the color.

References

-